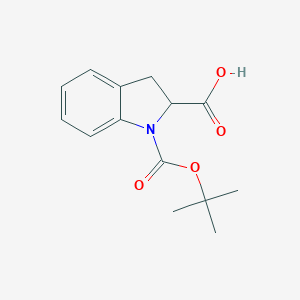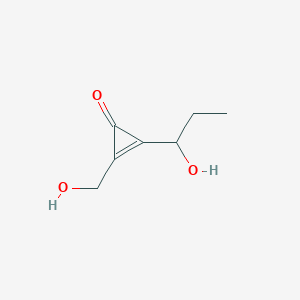
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indolinecarboxylic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is significant in various fields of scientific research due to its stability and versatility.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amino group in indolinecarboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of indolinecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected compound.
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably . This approach enhances the scalability and versatility of the synthesis process.
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, primarily focusing on the deprotection of the Boc group. Common reagents for Boc deprotection include trifluoroacetic acid, hydrochloric acid in methanol, and oxalyl chloride in methanol . The deprotection process typically involves the cleavage of the Boc group, resulting in the formation of the free amine.
The compound can also participate in substitution reactions, where the Boc-protected amine can be selectively modified. For instance, the Boc group can be removed under acidic conditions, allowing for further functionalization of the indolinecarboxylic acid .
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid finds applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .
Comparaison Avec Des Composés Similaires
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid can be compared with other Boc-protected compounds, such as Boc-protected pyrroles, indazoles, and pyrazoles . These compounds share similar protection and deprotection mechanisms but differ in their core structures and specific applications. The uniqueness of this compound lies in its indoline core, which imparts distinct chemical and biological properties.
Similar compounds include:
- Boc-protected pyrroles
- Boc-protected indazoles
- Boc-protected pyrazoles
These compounds are widely used in organic synthesis and medicinal chemistry for their protective capabilities and ease of deprotection .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Sulfocalix[8]arene](/img/structure/B144422.png)
![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)



![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)





